molecular formula C17H19N3O B2408085 5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 877798-07-7

5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2408085
CAS No.: 877798-07-7
M. Wt: 281.359
InChI Key: YKHYRTQNOMSHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with tert-butyl, methyl, and phenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat, leading to the formation of pyrazolo[1,5-a]pyrimidines . The reaction conditions often require careful control of temperature and solvent to ensure high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, polymers, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group, in particular, may enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-tert-butyl-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11-15(12-8-6-5-7-9-12)16-18-13(17(2,3)4)10-14(21)20(16)19-11/h5-10,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIUIEAMCBNRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)C(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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